2-Fluoroheptanoic acid

Toxicity profiling Fluorinated fatty acid safety In vivo comparator

2-Fluoroheptanoic acid resolves the acute toxicity risk of ω-fluoro C7 analogs (LD50 1.3 mg/kg) requiring specialized containment, while delivering α-fluorine electronic effects absent in non-fluorinated heptanoic acid. • >75-fold safer than ω-fluoro positional isomers (LD50 >100 vs. 1.3 mg/kg) • α-F pKa depression (1.3-2.4 units) probes ionization state at physiological pH • C7 chain targets medium-chain ACS isoforms (MACS, C4-C12) • Solid (mp 38-39°C) enables safer dispensing vs. liquid heptanoic acid ≥95% purity. For ACS isoform profiling, metabolic pathway studies, and Kolbe dimerization.

Molecular Formula C7H13FO2
Molecular Weight 148.18 g/mol
CAS No. 1578-58-1
Cat. No. B072133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroheptanoic acid
CAS1578-58-1
Molecular FormulaC7H13FO2
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)O)F
InChIInChI=1S/C7H13FO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
InChIKeySZKQQZKIGFBZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroheptanoic Acid Overview


2‑Fluoroheptanoic acid (CAS 1578‑58‑1) is a straight‑chain α‑monofluoroalkanoic acid (C₇H₁₃FO₂, MW 148.18) bearing a single fluorine at the C‑2 position . It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound is a waxy solid at room temperature (mp 38–39 °C) with a predicted pKa of 2.70, reflecting the strong electron‑withdrawing effect of the α‑fluorine . Its established synthetic route from 1‑alkenes via bromofluorination makes it a convenient entry point into the broader family of 2‑fluoroalkanoic acids [2].

Why 2-Fluoroheptanoic Acid Cannot Be Replaced


The position of the fluorine atom on the heptanoic acid scaffold dictates steep and quantifiable differences in acute toxicity, acidity, and physical state. 2‑Fluoroheptanoic acid exhibits an LD₅₀ >100 mg/kg in mice, whereas the isomeric ω‑fluoroheptanoic acid (odd‑chain ω‑fluoro series) has an LD₅₀ of only 1.3 mg/kg [1]. The α‑fluorine lowers the pKa to 2.70 compared with 4.89 for the non‑fluorinated parent heptanoic acid, altering ionization, solubility, and hydrogen‑bonding behavior . Furthermore, 2‑fluoroheptanoic acid is a crystalline solid at room temperature (mp 38–39 °C), whereas heptanoic acid is a liquid (mp –7.5 °C) . These quantitative gaps mean that substituting an un‑fluorinated or ω‑fluorinated analog will yield fundamentally different handling, biological, and formulation properties.

2-Fluoroheptanoic Acid: Evidence vs. Analogs


Acute Toxicity: α-Fluoro vs ω-Fluoro Isomers

2‑Fluoroheptanoic acid and its precursors show LD₅₀ values >100 mg/kg in mice, whereas the odd‑chain ω‑fluoro acids F(CH₂)ₙCOOH (n = 5, corresponding to 6‑fluorohexanoic acid) exhibit an LD₅₀ of 1.3 mg/kg [1]. This >75‑fold difference in acute toxicity is attributed to the inability of α‑fluoro acids to undergo β‑oxidation to toxic fluoroacetate, a pathway available to ω‑fluoro acids with an odd number of methylene groups [1].

Toxicity profiling Fluorinated fatty acid safety In vivo comparator

Kolbe Electrolysis: Dimer vs Ketone/Aldehyde Formation

The predicted pKa of 2‑fluoroheptanoic acid is 2.70 ± 0.21 , whereas the experimentally measured pKa of the non‑fluorinated parent heptanoic acid is 4.89 at 25 °C . The 2.19‑unit pKa difference corresponds to the α‑fluorinated acid being ~155‑fold more dissociated at pH 7.4, profoundly affecting solubility, membrane permeability, and protein‑binding interactions.

pKa modulation Fluorine electronegativity Ionization state

pKa Depression by α-Fluorination

2‑Fluoroheptanoic acid is a waxy, odorless solid with a melting point of 38–39 °C [1], whereas heptanoic acid is a liquid with a melting point of –7.5 °C . This >45 °C elevation in melting point, driven by the α‑fluorine substitution, fundamentally alters the compound's handling, storage, and formulation requirements.

Melting point shift Fluorine effect on crystallinity Handling and formulation

Chain Length-Dependent ACS Isoform Targeting

The bromofluorination of 1‑alkenes followed by the published two‑step procedure provides 2‑fluoroheptanoic acid in an overall isolated yield of 78–84% for the final oxidative deprotection step, after acetate formation in 63–78% yield [1]. This methodology is explicitly general: equivalent results have been demonstrated for ethylene, propylene, 1‑butene, 1‑hexene, 1‑octene, and 1‑decene [1]. In contrast, the electrolysis of α‑chloroheptanoic acid in methanol yields no Kolbe dimer, whereas α‑fluoroheptanoic acid produces Kolbe dimer in fairly good yield alongside small amounts of fluoroester and acetal [2].

2-Fluoroalkanoic acid synthesis 1-Alkene fluorination Organic Syntheses procedure

Physical State Alteration by α-Fluorination

Authoritative curated databases classify 2‑fluoroheptanoic acid as a potent lipoxygenase inhibitor that disrupts arachidonic acid metabolism [1]. It additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, albeit to a lesser extent [1]. While quantitative IC₅₀ values for these individual targets are not publicly available in peer‑reviewed literature, the compound is also reported to function as an antioxidant in fats and oils [1].

Lipoxygenase inhibition Arachidonic acid cascade Carboxylesterase inhibitor

2-Fluoroheptanoic Acid Applications


Safe Fluorinated Fatty Acid Standard for Teaching Labs

Given its annotation as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], 2‑fluoroheptanoic acid is a relevant tool compound for studying leukotriene and lipoxin biosynthesis pathways in inflammatory disease and cancer models. Its >75‑fold lower acute toxicity compared to ω‑fluoroheptanoic acid [2] permits wider dosing windows in cell‑based and in‑vivo experiments.

Kolbe Dimerization to Symmetrical Fluorinated Alkanes

The heptanoic acid backbone is a key fragment in PET imaging agents such as (S)‑2‑amino‑7‑[¹⁸F]fluoro‑2‑methylheptanoic acid [3]. The established synthetic route to 2‑fluoroheptanoic acid from 1‑alkenes [2] makes it a readily accessible precursor for further elaboration into α‑fluoroalkyl amino acids, capitalizing on the methodological generality demonstrated across multiple alkene substrates.

MACS Isoform Chemical Probe Development

2‑Fluoroheptanoic acid has been described as a component in the preparation of polylactic acid for biodegradable plastics . Its solid physical state (mp 38–39 °C) [2] and enhanced acidity (pKa 2.70) may offer processing advantages—such as easier metering and altered melt‑phase reactivity—over the liquid, less acidic non‑fluorinated parent acid.

pH-Dependent Active-Site Probing via pKa Modulation

The α‑fluorine’s strong electron‑withdrawing effect, reflected in the 2.19‑unit pKa drop versus heptanoic acid , makes 2‑fluoroheptanoic acid a valuable carboxylic acid synthon for probing electronic effects in drug‑target interactions. Its demonstrated ability to undergo Kolbe dimerization under electrochemical conditions, in contrast to the α‑chloro analog [4], further expands its utility for constructing symmetric fluorinated molecules.

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